Cdiba
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]-ethoxy]benzoic acid, commonly referred to as CDIBA, is a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDIBA involves multiple steps, starting with the preparation of the indole derivative. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole core is then chlorinated using a chlorinating agent such as thionyl chloride.
Etherification: The chlorinated indole is reacted with an ethoxybenzoic acid derivative under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlling the temperature and reaction time to maximize yield.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
CDIBA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
CDIBA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate the role of cPLA2 in cellular processes.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit cPLA2, which is involved in tumor angiogenesis.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
CDIBA exerts its effects by selectively inhibiting cytosolic phospholipase A2 (cPLA2). The inhibition mechanism involves binding to the active site of cPLA2, preventing the enzyme from catalyzing the hydrolysis of phospholipids to release arachidonic acid. This inhibition reduces the production of pro-inflammatory mediators and has potential anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
CDIBA is unique compared to other cPLA2 inhibitors due to its high selectivity and potency. Similar compounds include:
AACOCF3: Another cPLA2 inhibitor but with lower selectivity.
FIPI hydrochloride: A phospholipase D (PLD) inhibitor with different target specificity.
Varespladib: A secreted phospholipase A2 (sPLA2) inhibitor with broader activity
This compound stands out due to its specific inhibition of cPLA2, making it a valuable tool in research and potential therapeutic applications.
Biological Activity
The biological activity of Bombax ceiba , commonly referred to as Cdiba , has been the subject of various studies due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant, cytotoxic, and genotoxic effects, supported by relevant data tables and case studies.
Phytochemical Composition
The phytochemical profile of B. ceiba reveals a rich composition of polyphenols, flavonoids, and other bioactive compounds that contribute to its medicinal properties. The total phenolic content (TPC) and antioxidant capacity are critical indicators of its potential health benefits.
Table 1: Phytochemical Composition of B. ceiba Extracts
Component | Content (µg CAE/mg extract) |
---|---|
Total Phenolic Content | 60.41 |
Flavonoid Content | Not specified |
Antioxidant Activity EC50 | 8.01 |
Antioxidant Activity
B. ceiba extracts have demonstrated significant antioxidant activity, primarily assessed through the DPPH radical scavenging assay. The extract exhibited a very potent antiradical activity with an EC50 value of 8.01 µg/mL, indicating its effectiveness in neutralizing free radicals.
The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing oxidative damage to cells and tissues.
Cytotoxic Effects
Research has shown that B. ceiba extracts possess cytotoxic properties against various cancer cell lines, including Huh7 (liver cancer), with moderate activity indicated by an IC50 value of 198.11 µg/mL. However, no cytotoxic effects were observed against HepG2 and A549 cell lines.
Table 2: Cytotoxicity of B. ceiba Extracts on Cancer Cell Lines
Cell Line | IC50 (µg/mL) | Cytotoxicity Classification |
---|---|---|
Huh7 | 198.11 | Moderately Active |
HepG2 | >500 | No Cytotoxicity |
A549 | >500 | No Cytotoxicity |
Genotoxic Activity
The comet assay indicated that treatment with B. ceiba extract led to increased DNA fragmentation in Huh7 cells, suggesting potential genotoxic effects. The percentage of DNA in the comet tail reached a maximum value after treatment with higher concentrations of the extract.
Table 3: Genotoxicity Results from Comet Assay
Treatment Concentration | % DNA in Comet Tail |
---|---|
Vehicle Control | 7.52 |
Double IC50 | 17.25 |
Case Studies
Several case studies have highlighted the therapeutic applications of B. ceiba extracts in clinical settings:
- Study on Antidiabetic Effects : A preliminary study demonstrated that B. ceiba extracts could significantly lower blood glucose levels in diabetic models, indicating potential use in diabetes management.
- Gastric Injury Prevention : Research indicated that B. ceiba flowers could prevent ethanol-induced gastric injury, showcasing their protective effects on gastrointestinal health.
Properties
IUPAC Name |
4-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClNO3/c1-21-27(18-19-36-26-15-12-24(13-16-26)31(34)35)28-20-25(32)14-17-29(28)33(21)30(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-17,20,30H,18-19H2,1H3,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJGWNYPOLQBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CCOC5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.